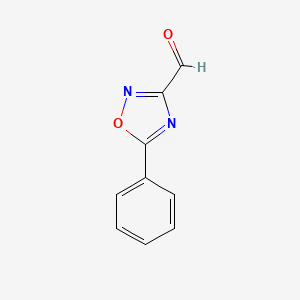

5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNPUTOMYXBXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Oxadiazole Heterocycles: Historical Context and Significance

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms within the ring. chim.itresearchgate.netmdpi.com Depending on the arrangement of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). chim.itnih.govresearchgate.net The first synthesis of the 1,2,4-oxadiazole nucleus was achieved in 1884 by Tiemann and Krüger, marking a significant milestone in heterocyclic chemistry. chim.it

Historically, the study of oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, has gained momentum due to their wide-ranging applications. researchgate.netnih.gov These scaffolds are prevalent in a multitude of biologically active molecules, demonstrating their importance as pharmacophores in medicinal chemistry. bohrium.comnih.gov The significance of oxadiazoles extends beyond pharmaceuticals into materials science, where their derivatives are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystals, and scintillating materials. nih.govresearchgate.netresearchgate.net Their inherent chemical and thermal stability contributes to their utility in these advanced applications. nih.gov

Unique Structural Features and Chemical Versatility of 1,2,4 Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is an aromatic heterocycle, although it possesses a relatively low level of aromaticity compared to other five-membered systems. chim.it This reduced aromatic character contributes to its tendency to undergo molecular rearrangements into more stable heterocyclic structures. The structure contains a weak O-N bond that can be cleaved under certain conditions, such as reduction. chim.it

The chemical reactivity of the 1,2,4-oxadiazole ring is characterized by distinct functionalities. The nitrogen atom at position 3 (N3) exhibits nucleophilic properties, while the carbon atoms at positions 3 and 5 are electrophilic, making them susceptible to nucleophilic attack. chim.it This distribution of electron density allows for a variety of chemical transformations.

One of the most significant features of the 1,2,4-oxadiazole moiety is its role as a bioisostere for amide and ester groups. nih.govresearchgate.netresearchgate.net This means it can mimic the size, shape, and electronic properties of these common functional groups while offering enhanced metabolic stability, particularly against hydrolysis. chim.itnih.gov This property is highly valued in drug design, where replacing an unstable ester or amide with a 1,2,4-oxadiazole ring can improve a drug candidate's pharmacokinetic profile.

Rationale for Dedicated Academic Inquiry into 5 Phenyl 1,2,4 Oxadiazole 3 Carboxaldehyde

The specific focus on 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde stems from its identity as a versatile synthetic building block. The compound's structure is bifunctional, featuring a stable 5-phenyl-1,2,4-oxadiazole (B2633127) core and a highly reactive carboxaldehyde group at the 3-position.

The aldehyde functional group is a cornerstone of organic synthesis, capable of undergoing a wide array of chemical transformations. These include nucleophilic additions, condensations with amines or hydrazines to form imines and hydrazones respectively, and oxidation to form carboxylic acids. smolecule.com The presence of this group on the 1,2,4-oxadiazole (B8745197) ring allows for the straightforward synthesis of a diverse library of more complex derivatives.

Academic inquiry is driven by the potential to use this compound as an intermediate to create novel molecules with tailored properties. For instance, the combination of indole (B1671886) and oxadiazole structures has been linked to potential antimicrobial and anticancer properties. smolecule.com Therefore, this compound serves as a valuable starting material for synthesizing derivatives that could be screened for various biological activities. The synthesis of 3-acyl-1,2,4-oxadiazoles, the class to which this compound belongs, is an active area of research, often utilizing methods like the 1,3-dipolar cycloaddition of nitrile oxides. organic-chemistry.org

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research on 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde encompasses several key objectives aimed at fully elucidating its chemical potential.

Optimization of Synthetic Routes: A primary goal is to develop efficient, high-yield, and scalable methods for the synthesis of the title compound. This involves exploring various synthetic strategies, such as the cycloaddition of nitrile oxides generated from aldoximes. researchgate.netrjptonline.org

Exploration of Reactivity: A central objective is to systematically investigate the reactivity of the aldehyde group. This includes studying its behavior in various condensation, oxidation, and nucleophilic addition reactions to create a broad range of new 3-substituted-1,2,4-oxadiazole derivatives.

Synthesis of Novel Derivatives: The compound serves as a scaffold for the synthesis of new, more complex molecules. Research aims to build a library of derivatives by reacting the aldehyde with different nucleophiles and building blocks, thereby exploring new chemical space.

Investigation of Potential Applications: A long-term objective is to evaluate the synthesized derivatives for potential applications. Given the established biological importance of the 1,2,4-oxadiazole (B8745197) ring, these new compounds would be candidates for screening in medicinal chemistry programs. nih.govrjptonline.org

Interdisciplinary Relevance Within Contemporary Organic Chemistry

Classical Approaches for the 1,2,4-Oxadiazole Ring System Formation

The traditional pathways to the 1,2,4-oxadiazole ring are well-documented and form the bedrock of synthetic strategies targeting compounds like this compound. These methods are valued for their reliability and the ready availability of starting materials.

Amidoxime-Based Cyclization Strategies

A predominant and highly versatile method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.itrjptonline.org This approach, often considered a [4+1] cycloaddition, involves the amidoxime providing a four-atom fragment which reacts with a single-atom electrophile from the carboxylic acid derivative. chim.it The general pathway proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. chim.itnih.gov In many modern procedures, this intermediate is not isolated, allowing for efficient one-pot syntheses. mdpi.comnih.govnih.gov

Amidoximes readily react with a variety of carboxylic acid derivatives, including acyl chlorides, anhydrides, and esters, to form the crucial O-acylamidoxime intermediate. nih.gov The choice of the carboxylic acid derivative can influence the reaction conditions required for both the initial acylation and the subsequent cyclization.

Acyl Chlorides: The reaction of amidoximes with acyl chlorides is a common method for forming the 1,2,4-oxadiazole ring. nih.govnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rjptonline.org Pyridine (B92270) is a frequently used solvent and base for this transformation. rjptonline.org

Anhydrides: Dicarboxylic acid anhydrides are also effective reagents for the synthesis of 1,2,4-oxadiazoles from amidoximes. mdpi.com This reaction allows for the introduction of a carboxylic acid functionality onto the oxadiazole ring system. mdpi.com

Esters: The coupling of amidoximes with esters, particularly methyl or ethyl esters of carboxylic acids, has been developed into an efficient one-pot procedure for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov

| Carboxylic Acid Derivative | Typical Reagents/Conditions | Product Type |

| Acyl Chlorides | Amidoxime, Pyridine | 3,5-Disubstituted-1,2,4-oxadiazoles |

| Anhydrides | Amidoxime, NaOH/DMSO | 1,2,4-Oxadiazoles with carboxylic functionality |

| Esters | Amidoxime, NaOH/DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles |

The efficiency of the amidoxime-based cyclization is highly dependent on the choice of catalysts and reaction conditions. A variety of bases, activating agents, and solvent systems have been explored to optimize yield, reaction time, and substrate scope.

Bases: Both organic and inorganic bases are employed to facilitate the cyclization of the O-acylamidoxime intermediate. Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to be an effective reagent for this transformation, often reducing reaction times. rjptonline.org Superbasic media, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), have enabled one-pot syntheses at room temperature from amidoximes and esters or aldehydes. mdpi.comnih.govnih.gov Other bases like cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK) have also been utilized. mdpi.comnih.gov

Activating Agents: To facilitate the reaction with carboxylic acids, various coupling and activating agents are used. Carbonyldiimidazole (CDI) is an effective activating agent in the NaOH/DMSO system. mdpi.com The Vilsmeier reagent has also been found to activate carboxylic acids for the O-acylation of amidoximes and to promote the subsequent cyclocondensation. mdpi.comnih.gov

Solvents: The choice of solvent is crucial. Aprotic bipolar solvents, particularly DMSO, have proven to be highly effective for one-pot syntheses. mdpi.comnih.gov Other solvents like THF and dichloromethane (B109758) (CH₂Cl₂) are also commonly used depending on the specific reagents. rjptonline.orgmdpi.comnih.gov

| Catalyst/Condition | Reagents | Key Advantages |

| TBAF/THF | O-acylamidoxime | Reduced reaction time |

| NaOH/DMSO | Amidoxime, Ester/Aldehyde | One-pot synthesis at room temperature |

| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | One-pot procedure, good to excellent yields |

| CDI | Amidoxime, Carboxylic Acid | Effective activation in NaOH/DMSO |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is another classical and fundamental method for constructing the 1,2,4-oxadiazole ring. chim.it This reaction typically involves the cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov

In this approach, a nitrile oxide (R-C≡N⁺-O⁻) acts as the 1,3-dipole, which reacts with a dipolarophile, in this case, a nitrile (R'-C≡N), to form the 3,5-disubstituted-1,2,4-oxadiazole ring. chim.itorganic-chemistry.org This method is highly effective for synthesizing a wide array of 1,2,4-oxadiazole derivatives. The reaction proceeds by the concerted addition of the nitrile oxide to the nitrile, leading to the heterocyclic ring system. researchgate.net

Nitrile oxides are generally reactive intermediates and are typically generated in situ from stable precursors. researchgate.net Several methods are well-established for their formation.

From Chlorinated Aldoximes: A common method involves the dehydrochlorination of hydroximoyl chlorides (chlorinated aldoximes) using a base. mdpi.comnih.gov This is a reliable way to generate nitrile oxides for subsequent cycloaddition reactions.

From α-Nitroketones: Iron(III) nitrate (B79036) can mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process involves the nitration of the alkyne to an α-nitroketone, which then dehydrates to form the nitrile oxide intermediate for the cycloaddition. organic-chemistry.org

From O-Silylated Hydroxamic Acids: O-tert-butyldiphenylsilyl hydroxamates have been reported as stable, crystalline precursors to nitrile oxides. acs.org In the presence of triflic anhydride (B1165640) and a base, these precursors generate nitrile oxides under mild conditions, which can then participate in cycloaddition reactions. acs.org

| Nitrile Oxide Precursor | Generation Method | Key Features |

| Chlorinated Aldoximes | Base-induced dehydrochlorination | Widely used, reliable |

| Alkynes | Nitration to α-nitroketone, then dehydration | Access to 3-acyl-1,2,4-oxadiazoles |

| O-Silylated Hydroxamic Acids | Triflic anhydride and base | Stable, crystalline precursors, mild conditions |

Strategies for Introducing the Phenyl Moiety at Position 5

The incorporation of a phenyl group at the 5-position of the 1,2,4-oxadiazole core is a critical step in the synthesis of the target molecule. This is predominantly achieved through two main strategies: the use of pre-functionalized starting materials or the functionalization of a pre-formed oxadiazole ring.

Pre-functionalization of Amidoximes or Nitriles

A prevalent and efficient method for constructing the 5-phenyl-1,2,4-oxadiazole (B2633127) system involves the utilization of benzonitrile (B105546) or its corresponding amidoxime, benzamidoxime (B57231), as the starting material. This approach ensures the phenyl group is in the desired position from the outset of the heterocyclic ring formation.

The synthesis typically begins with the conversion of benzonitrile to benzamidoxime through its reaction with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base such as sodium carbonate or triethylamine (B128534) in a suitable solvent like ethanol. acs.org

Once the benzamidoxime is obtained, it is reacted with a suitable C1 synthon that will ultimately form the C3 position of the oxadiazole ring, along with its desired functional group. For the synthesis of derivatives that can be later converted to the carboxaldehyde, this often involves reaction with an acyl chloride or a carboxylic acid. The reaction between an amidoxime and an acyl chloride, typically in the presence of a base like pyridine, proceeds through an O-acylamidoxime intermediate which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. acs.org

A variety of reagents and conditions have been employed for this cyclization step, including the use of activating agents for carboxylic acids such as carbodiimides or the Vilsmeier reagent. goums.ac.ir Microwave irradiation has also been utilized to accelerate the reaction and improve yields. nih.gov

| Starting Material | Reagent | Product | Reference |

| Benzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Benzamidoxime | acs.org |

| Benzamidoxime | Acyl Chloride, Pyridine | 3-Substituted-5-phenyl-1,2,4-oxadiazole | acs.org |

| Benzamidoxime | Carboxylic Acid, Vilsmeier Reagent | 3-Substituted-5-phenyl-1,2,4-oxadiazole | goums.ac.ir |

Post-cyclization Functionalization via Cross-Coupling or Substitution

An alternative, though less common, strategy involves the introduction of the phenyl group after the 1,2,4-oxadiazole ring has been formed. This approach requires a pre-existing functional group at the C5 position that is amenable to cross-coupling or nucleophilic substitution reactions.

For instance, a 5-halo-1,2,4-oxadiazole could theoretically undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the arylation of various heterocyclic systems. Similarly, other palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi coupling, could potentially be employed.

Nucleophilic aromatic substitution (SNAr) is another possibility, where a suitable leaving group at the C5 position, such as a halogen or a nitro group, is displaced by a phenyl nucleophile. However, the electron-deficient nature of the 1,2,4-oxadiazole ring generally makes it more susceptible to nucleophilic attack, but the feasibility of this approach would depend on the specific substrate and reaction conditions.

While these post-cyclization methods offer flexibility in diversifying the C5 substituent, they often involve more complex synthetic routes and may suffer from lower yields compared to the pre-functionalization strategy.

Methods for Formyl Group (Carboxaldehyde) Introduction at Position 3

The introduction of a carboxaldehyde (formyl) group at the C3 position of the 5-phenyl-1,2,4-oxadiazole ring presents a significant synthetic challenge. Several strategies can be envisioned, including direct formylation, oxidation of a precursor, or the use of multi-component reactions.

Direct Formylation Techniques

Direct formylation of the C-H bond at the 3-position of a pre-formed 5-phenyl-1,2,4-oxadiazole is a desirable but challenging transformation. The 1,2,4-oxadiazole ring is considered electron-deficient, which generally deactivates it towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Reimer-Tiemann formylations. nih.govnih.gov These reactions typically require electron-rich aromatic substrates.

While there is limited specific literature on the direct formylation of 5-phenyl-1,2,4-oxadiazole, formylation of other heterocyclic systems often requires harsh conditions or specialized reagents. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is a powerful tool for formylating electron-rich heterocycles. acs.orgacs.org Its applicability to the 1,2,4-oxadiazole system would likely depend on the specific reaction conditions and the electronic nature of any other substituents on the ring.

Oxidation of Precursor Alcohols or Methyl Groups

A more common and reliable approach for introducing the formyl group is through the oxidation of a suitable precursor, such as a primary alcohol or a methyl group, at the C3 position.

This two-step approach involves first synthesizing a 3-(hydroxymethyl)-5-phenyl-1,2,4-oxadiazole or a 3-methyl-5-phenyl-1,2,4-oxadiazole. The synthesis of the hydroxymethyl derivative can be achieved by reacting benzamidoxime with an appropriate C2 synthon, such as glycolic acid or its derivatives, during the oxadiazole ring formation. Similarly, the 3-methyl derivative can be prepared using acetic acid or its derivatives.

Once the precursor is obtained, the alcohol or methyl group can be oxidized to the corresponding aldehyde. A variety of oxidizing agents are available for this transformation. For the oxidation of a primary alcohol to an aldehyde, mild reagents are preferred to avoid over-oxidation to the carboxylic acid. Commonly used methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgorganic-chemistry.org Both of these methods are known for their mild reaction conditions and high yields. wikipedia.orgorganic-chemistry.org

The oxidation of a methyl group directly to an aldehyde is more challenging and may require harsher conditions or specific reagents like selenium dioxide.

| Precursor | Oxidizing Agent | Product | Reference |

| 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | Dess-Martin Periodinane (DMP) | This compound | wikipedia.orgorganic-chemistry.org |

| 3-(Hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | Swern Oxidation Reagents | This compound | wikipedia.org |

Multi-component Reactions Incorporating Aldehyde Synthon

Multi-component reactions (MCRs) offer an attractive strategy for the rapid assembly of complex molecules in a single step. While specific MCRs leading directly to this compound are not widely reported, the principles of MCRs could be applied to construct the desired scaffold.

For instance, an Ugi or Passerini reaction could potentially be designed to incorporate a protected aldehyde functionality or a precursor that can be easily converted to an aldehyde. acs.orgresearchgate.net The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the starting materials, it might be possible to construct a molecule that can be subsequently cyclized to form the 1,2,4-oxadiazole ring with a latent aldehyde group at the C3 position.

A novel one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been described using nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation, which could potentially be adapted for the synthesis of the target molecule. researchgate.net

These MCR approaches, while conceptually elegant, would require significant research and development to be applied successfully to the synthesis of this compound.

Modern and Sustainable Synthetic Approaches for this compound and its Derivatives

The development of synthetic methodologies for this compound and its analogs has increasingly focused on modern and sustainable approaches. These methods aim to improve efficiency, reduce environmental impact, and enhance safety, aligning with the principles of green chemistry. Innovations include the use of alternative energy sources, novel catalytic systems, and more efficient reaction pathways.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are being integrated into the synthesis of 1,2,4-oxadiazoles to minimize or eliminate the use and generation of hazardous substances. This involves the adoption of solvent-free reaction conditions, alternative energy sources like microwave and ultrasound, and the development of efficient catalytic systems.

Solvent-free synthesis offers significant environmental benefits by reducing pollution and simplifying purification processes. Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, is a promising solvent-free technique. rsc.org This approach can lead to higher yields, shorter reaction times, and can enable reactions that are difficult to achieve in solution. diva-portal.org While specific applications of mechanochemistry for the synthesis of this compound are not widely reported, the synthesis of other heterocyclic compounds using this method suggests its potential applicability.

One notable solvent-free approach involves the microwave-assisted one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Synthetic Methods for 1,2,4-Oxadiazoles

| Method | Conditions | Advantages | Reference |

| Conventional Heating | Reflux in solvent (e.g., THF) | Well-established | rjptonline.org |

| Microwave Irradiation | Solvent-free or minimal solvent | Rapid, high yields | organic-chemistry.orgresearchgate.net |

| Mechanochemistry (Ball Milling) | Solvent-free, mechanical grinding | Reduced waste, unique reactivity | rsc.orgdiva-portal.org |

The application of microwave irradiation and ultrasound has revolutionized the synthesis of 1,2,4-oxadiazoles by significantly reducing reaction times and improving yields. chim.it

Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of 1,2,4-oxadiazoles from various starting materials. acs.org For instance, the cyclodehydration of N,N'-diacylhydrazines to form 5-phenyl-1,3,4-oxadiazole derivatives has been achieved under microwave irradiation. mdpi.com Another example is the microwave-assisted synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles, which demonstrates higher yields and significantly shorter reaction times compared to conventional heating methods. synergypublishers.comsynergypublishers.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. academie-sciences.fr This method has been applied to the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and reduced reaction times. semanticscholar.org Ultrasound irradiation has also been used in the 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds, highlighting its potential for the synthesis of this compound derivatives. mdpi.comresearchgate.net The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has also been efficiently achieved using ultrasound. semanticscholar.org

Table 2: Examples of Microwave and Ultrasound-Assisted Synthesis of Oxadiazole Derivatives

| Product | Method | Key Reagents | Reaction Time | Yield (%) | Reference |

| 3,5-Disubstituted 1,2,4-oxadiazoles | Microwave (solvent-free) | Nitriles, Hydroxylamine, Meldrum's acid | Not specified | Good to excellent | organic-chemistry.orgresearchgate.net |

| 5-Phenyl-1,3,4-oxadiazole derivatives | Microwave | N,N'-diacylhydrazines | Not specified | Not specified | mdpi.com |

| Spirooxindolo-1,2,4-oxadiazoles | Ultrasound | Aryl nitrile oxides, Isatin Schiff bases | Shorter than conventional | Good | semanticscholar.org |

| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | Microwave | Aldehyde semicarbazides | Significantly reduced | Higher than conventional | synergypublishers.comsynergypublishers.com |

The use of catalysts is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste.

Homogeneous Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild homogeneous catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.org Iron(III) nitrate has also been utilized to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. Graphene oxide (GO), a metal-free carbocatalyst, has been employed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govsemanticscholar.orgrsc.orgresearchgate.netrsc.org GO acts as a dual-function catalyst, serving as both an oxidizing agent and a solid acid. nih.govrsc.orgrsc.org This system is environmentally benign and allows for the reaction to proceed under mild conditions. nih.govsemanticscholar.org

Table 3: Catalytic Systems for the Synthesis of 1,2,4-Oxadiazoles

| Catalyst | Type | Reactants | Key Advantages | Reference |

| PTSA-ZnCl₂ | Homogeneous | Amidoximes, Organic nitriles | Mild conditions, high yields | organic-chemistry.orgorganic-chemistry.org |

| Iron(III) nitrate | Homogeneous | Alkynes, Nitriles | Selective synthesis of 3-acyl derivatives | organic-chemistry.org |

| Graphene Oxide (GO) | Heterogeneous | Aldehydes, Amidoximes | Metal-free, recyclable, dual-functionality | nih.govsemanticscholar.orgrsc.orgresearchgate.netrsc.org |

Oxidative Cyclization Pathways

Oxidative cyclization has emerged as a powerful strategy for the synthesis of 1,2,4-oxadiazoles, often proceeding under mild conditions. nih.gov These reactions typically involve the formation of a key N-O or C-O bond through an oxidation process.

One prominent method is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. thieme-connect.deresearchgate.netthieme-connect.com This approach is tolerant of a range of alkyl, aryl, and heteroaryl substrates, providing a straightforward route to functionally diverse oxadiazoles. thieme-connect.deresearchgate.net

Electrochemical synthesis offers a green and sustainable alternative, using electrons as the redox agent. rsc.org A convenient and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been developed through anodic oxidation. rsc.orgbohrium.comrsc.org This process involves the generation of an iminoxy radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization. rsc.orgrsc.org

Photoredox Catalysis in Oxadiazole Synthesis

Visible-light photoredox catalysis has gained significant attention as a sustainable method for driving organic transformations. This approach utilizes light energy to initiate reactions, often under mild conditions.

The synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles has been achieved through a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, employing an organic dye as a photoredox catalyst. nih.gov While this method provides a green and efficient route, the moderate yields can be a limitation. nih.gov

Furthermore, a catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org Although this produces a different isomer of oxadiazole, the principle of using visible light to promote the cyclization is a significant advancement in the field. A one-pot, three-component photoredox process has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives under mild conditions. bohrium.com The application of visible light photoredox catalysis has also been extended to the synthesis of 2-amino-1,3,4-oxadiazoles via aerobic cyclodesulfurization of thiosemicarbazides. researchgate.net

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Atom Economy

The synthesis of this compound can be strategically divided into two main approaches: post-ring-formation functionalization of a C3-substituted precursor and ring construction with a latent aldehyde functionality. A comparative analysis of these routes is crucial for determining the most efficient and sustainable method for its preparation.

Route A: Post-Ring-Formation Functionalization

This approach focuses on the initial synthesis of a stable 5-phenyl-1,2,4-oxadiazole intermediate with a functional group at the C3 position that can be subsequently converted to an aldehyde. Common precursors include the corresponding C3-hydroxymethyl, C3-carbonitrile, or C3-carboxylic acid derivatives.

Route A1: Oxidation of (5-phenyl-1,2,4-oxadiazol-3-yl)methanol

This two-step route involves the synthesis of the alcohol precursor followed by its oxidation.

Step 1: Synthesis of (5-phenyl-1,2,4-oxadiazol-3-yl)methanol. This can be achieved by the reaction of benzamidoxime with an appropriate three-carbon synthon, such as ethyl 2-hydroxyacetate, followed by cyclization.

Step 2: Oxidation to the aldehyde. The resulting alcohol is then oxidized to the desired aldehyde. Several methods are available for this transformation, with varying degrees of efficiency and selectivity.

Common oxidizing agents for this step include pyridinium (B92312) chlorochromate (PCC) and conditions for a Swern oxidation. PCC is a milder oxidizing agent than chromic acid and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is known for its mild reaction conditions and broad functional group tolerance, making it a suitable choice for sensitive substrates. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Route A2: Reduction of 5-phenyl-1,2,4-oxadiazole-3-carbonitrile

This route involves the synthesis of a nitrile precursor, which is then partially reduced to the aldehyde.

Step 1: Synthesis of 5-phenyl-1,2,4-oxadiazole-3-carbonitrile. This intermediate can be prepared by reacting benzamidoxime with an acylating agent containing a nitrile group, such as ethyl cyanoformate.

Step 2: Reduction to the aldehyde. The partial reduction of the nitrile to the aldehyde is a key step. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation, as it can selectively reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com Careful control of the reaction temperature, typically at -78 °C, is crucial to prevent over-reduction to the primary amine. masterorganicchemistry.com

Route A3: Reduction of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid or its ester

This pathway proceeds through a carboxylic acid or ester intermediate.

Step 1: Synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid or its ester. These can be synthesized by reacting benzamidoxime with diethyl oxalate (B1200264) or a similar dicarbonyl compound.

Step 2: Reduction to the aldehyde. The direct reduction of a carboxylic acid to an aldehyde is challenging. A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, the ester can be directly reduced to the aldehyde using DIBAL-H at low temperatures. masterorganicchemistry.com

Comparative Data for Synthetic Routes

| Route | Precursor | Key Transformation | Typical Yield (%) | Selectivity | Atom Economy |

| A1 | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | Oxidation (PCC or Swern) | 60-85 | High for aldehyde over carboxylic acid with controlled conditions. | Moderate |

| A2 | 5-phenyl-1,2,4-oxadiazole-3-carbonitrile | Reduction (DIBAL-H) | 65-90 | High for aldehyde over amine at low temperatures. masterorganicchemistry.comchemistrysteps.com | Moderate to High |

| A3 | 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid ester | Reduction (DIBAL-H) | 70-95 | High for aldehyde over alcohol at low temperatures. masterorganicchemistry.com | Moderate to High |

Analysis of Routes:

Selectivity: All three routes offer good selectivity when appropriate reagents and conditions are employed. The use of DIBAL-H at low temperatures is a well-established method for the selective partial reduction of nitriles and esters. masterorganicchemistry.com Similarly, mild oxidation methods like the Swern oxidation or PCC are highly selective for the conversion of primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid. masterorganicchemistry.comwikipedia.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting atoms from the reactants into the desired product.

Route A1 (Oxidation): Oxidation reactions often have lower atom economy due to the use of stoichiometric amounts of heavy-atom oxidizing agents (e.g., chromium in PCC) and the formation of significant byproducts. wikipedia.org

Route A2 and A3 (Reduction): Reduction reactions using hydrides like DIBAL-H generally have better atom economy compared to many oxidation methods. The byproducts are typically aluminum salts, which are of lower molecular weight than the byproducts of many oxidation reactions.

Considering the factors of yield, selectivity, and atom economy, the reduction of a 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid ester (Route A3) or the corresponding nitrile (Route A2) using DIBAL-H appears to be the most promising strategies for the synthesis of this compound. These routes generally offer higher yields and better atom economy compared to the oxidation of the corresponding alcohol. The choice between the nitrile and ester precursors would likely depend on the availability and cost of the starting materials for their synthesis. While one-pot syntheses for some 1,2,4-oxadiazoles exist, a multi-step approach involving a stable, easily purifiable intermediate followed by a high-yielding final conversion to the aldehyde is often more practical and scalable for this specific target molecule. nih.govrsc.org

Reactions Involving the Aldehyde Functionality

The aldehyde group at the C3 position of the oxadiazole ring is a primary site for a variety of chemical transformations. Its electrophilic carbon atom readily participates in reactions with nucleophiles, and the group as a whole can undergo condensation, oxidation, and reduction.

Nucleophilic Addition Reactions (e.g., Hydrazone, Oxime, Imine Formation)

The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack, leading to the formation of a range of C=N double-bonded derivatives. These reactions are fundamental in extending the molecular framework.

Imine (Schiff Base) Formation: The reaction with primary amines furnishes imines, also known as Schiff bases. This condensation typically occurs under mild acidic catalysis to facilitate the dehydration of the hemiaminal intermediate. nih.govresearchgate.net

Oxime Formation: Treatment with hydroxylamine hydrochloride, often in the presence of a mild base like pyridine to liberate the free hydroxylamine, converts the aldehyde into the corresponding oxime. orgsyn.org

Hydrazone Formation: The aldehyde readily condenses with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) to yield hydrazones. nepjol.info These derivatives are not only stable compounds but can also serve as intermediates for further transformations. For instance, hydrazones derived from 3-acyl-1,2,4-oxadiazoles are known precursors for the Boulton-Katritzky rearrangement, which involves the cleavage and reformation of heterocyclic rings. chim.it

The general scheme for these reactions involves the nucleophilic addition of the nitrogen-containing reagent to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the final product.

Table 1: Representative Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst, removal of water |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mild base (e.g., pyridine), ethanol |

Aldol Condensation and Knoevenagel Reactions

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions with enolates or enolate equivalents.

The Knoevenagel condensation is a notable reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. wikipedia.orgnih.govsciensage.info This reaction proceeds via a nucleophilic addition followed by dehydration, resulting in an α,β-unsaturated product. wikipedia.org The use of a mild base is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org

Table 2: Knoevenagel Condensation Example

| Aldehyde Substrate | Active Methylene Compound | Catalyst | Product Type |

|---|

Oxidation and Reduction Pathways of the Aldehyde Group

The oxidation state of the aldehyde carbon can be readily modified through oxidation or reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. Common oxidizing agents for this transformation include aqueous basic hydrogen peroxide, which offers an environmentally benign option. researchgate.netmdpi.com

Reduction: The aldehyde is easily reduced to a primary alcohol, (5-phenyl-1,2,4-oxadiazol-3-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for this purpose, effectively converting the carbonyl group to a hydroxyl group without affecting other functionalities like the oxadiazole ring under standard conditions. ugm.ac.idslideshare.netorganic-chemistry.orgmasterorganicchemistry.com

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Carboxylic Acid |

Wittig and Horner-Wadsworth-Emmons Olefinations

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, thus synthesizing various alkenes.

Wittig Reaction: This reaction involves treating the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com There is strong precedent for this reaction's success on similar substrates, such as the synthesis of a vinyl-substituted 1,2,4-oxadiazole from its corresponding aldehyde. lew.ro

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct simplifies product purification compared to the Wittig reaction. wikipedia.orgalfa-chemistry.com

Reactivity of the 1,2,4-Oxadiazole Heterocyclic Ring

While often considered a stable bioisostere for amide and ester groups, the 1,2,4-oxadiazole ring possesses a degree of reactivity stemming from its relatively low aromaticity and the inherent weakness of the N-O bond. chim.itresearchgate.net

Ring-Opening Reactions and Subsequent Transformations (e.g., Hydrolysis)

The 1,2,4-oxadiazole ring can undergo cleavage under specific conditions.

Reductive Cleavage: The weak O-N bond is susceptible to reduction. Catalytic hydrogenation or other reducing agents can cleave this bond, leading to ring-opened products. This reactivity highlights the ring's lability under certain reductive environments. chim.it

Rearrangements: The ring can participate in rearrangements, such as the ANRORC (Addition of a Nucleophile with Ring Opening and Ring Closure) mechanism, where a nucleophile attacks the ring, leading to its opening and subsequent closure to form a new heterocyclic system. chim.itresearchgate.net

Hydrolysis: While generally stable under neutral conditions, the ring can be susceptible to cleavage under harsh acidic or basic conditions, although specific data for the title compound is not prevalent. The presence of strong acid can lead to interesting ring cleavage pathways in related oxadiazole systems. rsc.org

The reactivity of the 1,2,4-oxadiazole ring is a critical consideration in multi-step syntheses, as reaction conditions must be chosen carefully to preserve the heterocyclic core when transformations on the side chains are desired.

Thermal and Photochemical Rearrangements (e.g., Boulton-Katritzky Rearrangement)

1,2,4-Oxadiazoles are prone to rearrangement into more stable heterocyclic systems, a tendency driven by the inherent weakness of the O–N bond and the ring's low aromaticity. osi.lv

Thermal Rearrangements: The Boulton-Katritzky rearrangement is a well-documented thermal transformation for 1,2,4-oxadiazoles. osi.lvchim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it For this compound, a derivative with an appropriate side chain formed from the aldehyde group, such as a hydrazone, could undergo this rearrangement. For instance, the reaction of a 3-acyl-1,2,4-oxadiazole with a hydrazone can lead to the formation of a 1,2,3-triazole. chim.itresearchgate.net Studies on related 3-aroylamino-5-methyl-1,2,4-oxadiazoles show that this rearrangement can proceed through both uncatalyzed and base-catalyzed pathways. nih.govacs.org Spontaneous, thermally induced Boulton–Katritzky rearrangements have also been observed in 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain. nih.gov

Photochemical Rearrangements: The photochemical behavior of 1,2,4-oxadiazoles is complex and can lead to various products depending on the substituents and reaction conditions. chim.it Irradiation of 1,2,4-oxadiazoles can cause cleavage of the weak O-N bond, leading to the formation of reactive intermediates like nitrenes. chim.it For example, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles results in the formation of oxazolines through a nitrene intermediate. chim.it DFT calculations on 3-amino-1,2,4-oxadiazoles have identified several possible photoinduced rearrangement pathways, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). nih.gov In some cases, photochemical reactions can yield quinazolinone derivatives through a ring opening-ring closure mechanism. chim.it The specific photochemical transformations of the title compound would likely involve the aldehyde group participating in or influencing these established pathways.

Nucleophilic Aromatic Substitution on the Oxadiazole Ring (if activated)

Nucleophilic attacks are more common on the oxadiazole ring than electrophilic ones due to the ring's electron-deficient nature. chim.it The carbon atoms, C3 and C5, are electrophilic. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, typically at the C3 or C5 position. For instance, 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) readily reacts with nucleophiles like methylhydrazine and allylamine (B125299) at the C3 position. chim.it Similarly, a 5-trichloromethyl group can be displaced by various nucleophiles. chim.it

For this compound, direct nucleophilic substitution on the ring is unlikely as it lacks a good leaving group. However, activation of the ring could potentially facilitate such reactions. Reactions classified as Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) are also known for 1,2,4-oxadiazoles, where a nucleophile attacks an electrophilic carbon, leading to ring opening and subsequent recyclization to a new heterocyclic system. osi.lvchim.it

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C5 position of the oxadiazole ring can undergo electrophilic aromatic substitution reactions, typical of benzene (B151609) derivatives. libretexts.org The 1,2,4-oxadiazol-5-yl substituent's effect on the phenyl ring's reactivity and orientation of incoming electrophiles is crucial. The reaction involves the addition of an electrophile to the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation. libretexts.orgnptel.ac.in The directing effect of the oxadiazole substituent would determine the position (ortho, meta, or para) of substitution on the phenyl ring. Studies on related heterocyclic systems often show deactivating effects. For instance, in the hydroarylation of 5-acetylenyl-1,2,4-oxadiazoles with arenes in superacid, the reaction occurs on the acetylene (B1199291) bond, but demonstrates the possibility of electrophilic attack in the presence of the oxadiazole ring. beilstein-journals.orgnih.gov

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies often involve a combination of experimental techniques and computational chemistry to identify intermediates and transition states.

Boulton-Katritzky Rearrangement: The mechanism involves the formation of a bicyclic, zwitterionic intermediate. The reaction proceeds via an intramolecular nucleophilic attack from a side-chain atom onto the N2 atom of the oxadiazole ring. Computational studies, such as DFT calculations, have been used to map the potential energy surfaces of such rearrangements, helping to rationalize product selectivity. nih.gov For example, in the rearrangement of 3-acylaminoisoxazoles, a cascade Boulton-Katritzky and migration-nucleophilic attack-cyclization (MNAC) rearrangement was identified, with a 1,2,4-oxadiazole acting as a key intermediate. nih.gov

Photochemical Reactions: The photoexcitation of 1,2,4-oxadiazoles leads to a singlet excited state. nih.gov This excited state can evolve towards various ground-state intermediates, which then undergo thermal reactions to form the final products. nih.gov Intermediates can include nitrenes, zwitterions, or diradicals resulting from the cleavage of the O-N bond. Trapping experiments and spectroscopic analysis, combined with DFT calculations, are instrumental in elucidating these complex pathways. nih.gov

Electrophilic Transformations: In reactions involving superacids, the protonation of the oxadiazole ring has been shown to occur. For 5-styryl-1,2,4-oxadiazoles, NMR spectroscopy and DFT calculations indicated that protonation happens at the N4 nitrogen and the α-carbon of the side chain, forming reactive diprotonated species. beilstein-journals.org For 5-acetylenyl-1,2,4-oxadiazoles, protonation leads to a dicationic intermediate that can then react with nucleophiles. beilstein-journals.orgnih.gov

Kinetic Studies and Activation Energy Determination

Kinetic studies provide quantitative data on reaction rates and allow for the determination of activation parameters, offering deeper insight into reaction mechanisms. The kinetics of the Boulton-Katritzky rearrangement of 3-aroylamino-5-methyl-1,2,4-oxadiazoles have been examined under varying acidic and alkaline conditions. nih.govacs.orgacs.org These studies revealed that the reaction can proceed through two distinct mechanistic pathways: an uncatalyzed and a base-catalyzed route, each with its own activation parameters. acs.org

| Compound/Reaction | Conditions | Rate Constants | Activation Parameters |

| Boulton-Katritzky Rearrangement of 3-aroylamino-5-methyl-1,2,4-oxadiazoles | Acidic/Alkaline | kA, kB, Keq measured | ΔH‡, ΔS‡ evaluated |

Table based on data from kinetic studies of related 1,2,4-oxadiazole rearrangements. acs.org

Role of Substituents on Reaction Rates and Selectivity

Substituents on both the phenyl ring and the oxadiazole core can significantly influence the reactivity of the molecule.

On the Phenyl Moiety: For electrophilic aromatic substitution, electron-donating groups on the phenyl ring would increase the reaction rate and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups would decrease the rate and direct to the meta position.

Derivatization Strategies for Expanding Chemical Diversity

The presence of two distinct reactive sites in this compound—the phenyl ring and the carboxaldehyde function—offers a dual approach to structural diversification. Chemists can either modify the peripheral phenyl group to influence properties such as solubility and target engagement or utilize the aldehyde for the construction of more complex, fused ring systems.

Functionalization at the Phenyl Group

The phenyl group at the 5-position of the oxadiazole ring is amenable to various chemical modifications, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. These strategies allow for the introduction of a wide array of substituents, thereby altering the electronic and steric profile of the molecule.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed to introduce functional groups onto the phenyl ring. The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing group, which directs incoming electrophiles to the meta-position of the phenyl ring. However, the reaction conditions can influence the regioselectivity. For instance, studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that nitration with nitric acid alone can lead to a mixture of isomers with a preference for the para-substituted product, while mixed acids or nitronium tetrafluoroborate (B81430) favor the formation of the meta-nitro derivative. rsc.org While specific studies on the nitration of this compound are not extensively documented, similar regiochemical outcomes can be anticipated, with the electron-withdrawing nature of the 3-carboxaldehyde group further reinforcing the preference for meta-substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach to functionalizing the phenyl group involves the use of palladium-catalyzed cross-coupling reactions. This requires the initial synthesis of a halogenated precursor, such as 5-(halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde. This precursor can then participate in a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the halogenated phenyl ring and a boronic acid or ester. It is a highly efficient method for introducing new aryl or alkyl groups. The synthesis of various 2,5-diaryl-1,3,4-oxadiazoles has been successfully achieved using Suzuki coupling, demonstrating the feasibility of this approach for modifying the phenyl substituent. mdpi.comnih.gov

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org This reaction has been employed in the synthesis of C4-alkynylisoxazoles from the corresponding 4-iodoisoxazoles, highlighting its applicability to five-membered heterocycles. nih.gov

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based functional groups by coupling an amine with an aryl halide. wikipedia.org It is a powerful tool for synthesizing a wide range of arylamines, which are important pharmacophores. The reaction's broad substrate scope makes it a valuable method for derivatizing the phenyl ring of the target compound. libretexts.orgnih.gov

These cross-coupling reactions offer a modular and highly adaptable strategy for creating a library of derivatives with diverse functionalities on the phenyl ring, as summarized in the table below.

| Reaction Type | Reactants | Product Functional Group | Catalyst System |

| Suzuki-Miyaura Coupling | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Organoboron reagent | Aryl, Alkyl | Palladium catalyst, Base |

| Sonogashira Coupling | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Terminal alkyne | Alkynyl | Palladium catalyst, Copper co-catalyst, Base |

| Buchwald-Hartwig Amination | 5-(Halophenyl)-1,2,4-oxadiazole-3-carboxaldehyde, Amine | Amino | Palladium catalyst, Ligand, Base |

Transformations Leading to Fused Heterocyclic Systems

The aldehyde functionality at the 3-position of the 1,2,4-oxadiazole ring is a key handle for the construction of fused heterocyclic systems. Through condensation reactions with various binucleophiles, the oxadiazole ring can be annulated with additional rings, leading to novel and complex molecular architectures.

Condensation with Hydrazine and its Derivatives:

The reaction of the aldehyde with hydrazine or substituted hydrazines can lead to the formation of hydrazones, which can subsequently undergo intramolecular cyclization to yield fused triazole systems. For example, the reaction of 2-hydrazinopyridines with aldehydes can lead to the formation of wikipedia.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org While not specifically demonstrated for this compound, this general reactivity pattern suggests a viable route to novel fused heterocycles.

Synthesis of Fused Pyrimidine (B1678525) and Pyridazine (B1198779) Systems:

The aldehyde group can also serve as a precursor for the construction of fused six-membered rings. For instance, condensation with compounds containing active methylene groups and an amino function can lead to the formation of fused pyrimidine rings. Similarly, reaction with hydrazine derivatives in a manner that allows for subsequent cyclization can yield fused pyridazine structures. The synthesis of pyrimido[5,4-c]pyridazines and pyridazino[3,4-b] wikipedia.orgnih.govthiazin-6(7H)-one from appropriate precursors demonstrates the potential for such transformations. researchgate.netnih.gov

The general strategies for constructing fused heterocyclic systems from this compound are outlined in the following table.

| Binucleophile | Intermediate | Fused Heterocyclic System |

| Hydrazine/Substituted Hydrazines | Hydrazone | Triazolo[4,3-a]pyrimidines or related systems |

| Amidines/Guanidines | N/A | Fused Pyrimidines |

| Hydrazides | Hydrazone | Fused Triazines |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) spectra.

¹H NMR: The proton spectrum is anticipated to show signals corresponding to the aldehydic proton and the protons of the phenyl ring. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the phenyl group would likely appear as a complex multiplet between δ 7.5 and 8.5 ppm.

¹³C NMR: The carbon spectrum would provide key information about the carbon framework. The aldehydic carbon (CHO) is expected to resonate significantly downfield, likely in the range of δ 180-190 ppm. The carbons of the 1,2,4-oxadiazole ring, C3 and C5, are anticipated to appear at approximately δ 168 ppm and δ 175 ppm, respectively. scispace.com The carbons of the phenyl ring would be observed in the aromatic region, typically between δ 125 and 135 ppm.

To unambiguously assign these resonances, multi-dimensional NMR techniques are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which would be particularly useful in assigning the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for the CH groups in the phenyl ring and the aldehydic C-H.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the phenyl ring and the oxadiazole ring (C5), as well as the connection of the carboxaldehyde group to the oxadiazole ring (C3). For instance, a correlation between the ortho-protons of the phenyl ring and C5 of the oxadiazole would be expected.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 10.5 | - |

| Phenyl H (ortho) | 7.8 - 8.2 | 128.0 - 130.0 |

| Phenyl H (meta) | 7.5 - 7.8 | 129.0 - 131.0 |

| Phenyl H (para) | 7.6 - 7.9 | 132.0 - 134.0 |

| Aldehydic C | - | 180.0 - 190.0 |

| Oxadiazole C3 | - | ~168.0 |

| Oxadiazole C5 | - | ~175.0 |

| Phenyl C (ipso) | - | 125.0 - 127.0 |

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. For 1,2,4-oxadiazoles, the two nitrogen atoms are in distinct chemical environments and are expected to have different chemical shifts. Based on studies of similar heterocyclic systems, the nitrogen atom at position 2 (N2) is generally more shielded than the nitrogen at position 4 (N4). researchgate.netipb.pt

Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts

| Nitrogen Atom | **Predicted Chemical Shift Range (ppm, relative to CH₃NO₂) ** |

| N2 | -10 to +10 |

| N4 | +20 to +40 |

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can be used to identify and characterize them.

For this compound, ssNMR could be employed to:

Distinguish between different crystalline forms by observing variations in the chemical shifts and line widths of the ¹³C and ¹⁵N signals.

Provide insights into the local molecular packing and intermolecular interactions in the solid state.

Determine the number of crystallographically independent molecules in the unit cell.

While specific solid-state NMR data for this compound is not available, the technique remains a powerful, non-destructive method for the detailed structural analysis of its solid forms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to its functional groups and bond strengths.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the phenyl group, and the 1,2,4-oxadiazole ring.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehydic carbonyl group is expected in the region of 1700-1720 cm⁻¹.

C-H Stretch (Aldehydic): A pair of weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group.

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the phenyl ring are expected to appear above 3000 cm⁻¹.

C=N Stretch: The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1610-1630 cm⁻¹. mdpi.com

C-O-C Stretch: The stretching vibrations of the C-O-C linkage within the oxadiazole ring are expected to produce bands in the region of 1200-1250 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations of the phenyl ring will likely appear as a series of bands between 1450 and 1600 cm⁻¹.

Out-of-Plane Bending: Bands corresponding to the out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region, typically between 690 and 900 cm⁻¹.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aldehydic C-H Stretch | 2810 - 2830 and 2710 - 2730 | Weak |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong, Sharp |

| C=N Stretch (Oxadiazole) | 1610 - 1630 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C Stretch (Oxadiazole) | 1200 - 1250 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations: The symmetric stretching modes of the phenyl ring and the oxadiazole ring are often strong in the Raman spectrum.

C=C and C=N bonds: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N bond in the oxadiazole ring are typically Raman active.

A comparative analysis of the FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound. In the analysis of this compound, various mass spectrometric methods provide complementary information for a comprehensive structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₆N₂O₂.

The theoretical exact mass of the neutral molecule is calculated to be 174.04293 Da. In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion (C₉H₇N₂O₂⁺) is 175.05020 Da. HRMS analysis provides an experimental m/z value that can be compared to the theoretical value. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The use of HRMS has been fundamental in confirming the structures of various other synthesized oxadiazole derivatives. mdpi.comresearchgate.netfrontiersin.org

| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| [M] | C₉H₆N₂O₂ | 174.04293 | - |

| [M+H]⁺ | C₉H₇N₂O₂⁺ | 175.05020 | 175.0502 ± 0.0009 |

| [M+Na]⁺ | C₉H₆N₂O₂Na⁺ | 197.03212 | 197.0321 ± 0.0010 |

Fragmentation Pattern Analysis for Structural Connectivity

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation, providing a characteristic pattern that serves as a "molecular fingerprint." The analysis of these fragments helps to piece together the structural connectivity of the molecule. For this compound, the fragmentation is predicted to be directed by its key functional groups: the aldehyde, the phenyl ring, and the oxadiazole heterocycle.

The molecular ion peak (M⁺˙) at m/z 174 would be expected to be prominent due to the stability of the aromatic and heterocyclic ring systems. libretexts.org Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H•): Cleavage of the aldehydic C-H bond, a common fragmentation for aldehydes, would yield a stable acylium ion [M-1]⁺ at m/z 173. miamioh.edu

Loss of the formyl radical (-CHO•): Alpha-cleavage resulting in the loss of the entire aldehyde group would produce the [M-29]⁺ ion at m/z 145, corresponding to the 5-phenyl-1,2,4-oxadiazolyl cation. libretexts.org

Formation of the benzoyl cation: Cleavage of the C-C bond between the phenyl ring and the oxadiazole ring could lead to the formation of the C₆H₅CO⁺ ion at m/z 105.

Formation of the phenyl cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) would result in the C₆H₅⁺ ion at m/z 77.

Oxadiazole Ring Cleavage: The heterocyclic ring itself can undergo fragmentation. Studies on other oxadiazole isomers have shown complex ring-opening and fragmentation pathways, which could lead to smaller, characteristic ions. scielo.brresearchgate.net

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 174 | [C₉H₆N₂O₂]⁺˙ (Molecular Ion) | - |

| 173 | [M-H]⁺ | H• |

| 145 | [M-CHO]⁺ | CHO• |

| 105 | [C₆H₅CO]⁺ | C₂HN₂O |

| 77 | [C₆H₅]⁺ | CO (from m/z 105) |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, mass-selected ions. nih.gov This technique is crucial for confirming proposed fragmentation pathways and for distinguishing between isomers. nih.govethz.ch

In a typical MS/MS experiment for this compound, the protonated molecular ion [M+H]⁺ at m/z 175 would be isolated in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

This experiment would be expected to confirm the fragments proposed in the EI spectrum. For example, the fragmentation of the m/z 175 precursor ion would likely yield prominent product ions at m/z 147 (loss of CO) and m/z 117 (loss of CO and HCN). Such analyses are instrumental in verifying the connectivity between the phenyl, oxadiazole, and carboxaldehyde moieties, providing definitive structural evidence that complements other spectroscopic methods. mdpi.com

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems.

Analysis of Electronic Transitions and Conjugation Effects

The structure of this compound features an extended π-conjugated system encompassing the phenyl ring, the 1,2,4-oxadiazole ring, and the carbonyl group of the aldehyde. This conjugation is expected to give rise to distinct absorption bands in its UV-Vis spectrum. rsc.orgrsc.org

The primary electronic transitions anticipated are:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The extended conjugation between the aromatic and heterocyclic rings is expected to lower the energy gap for these transitions, resulting in absorption maxima (λmax) at longer wavelengths, likely in the 250-350 nm range. researchgate.net

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The carbonyl oxygen of the aldehyde and the heteroatoms of the oxadiazole ring possess lone pairs of electrons, making n → π* transitions possible. These typically occur at longer wavelengths than the most intense π → π* transitions and are often observed as a shoulder on the main absorption band. researchgate.net

The presence of the entire conjugated system allows for intramolecular charge transfer (ICT), which can significantly influence the position and intensity of the absorption bands. researchgate.netnih.gov

Solvent Effects on Absorption Spectra

The position (λmax) and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. semanticscholar.org Studying these solvent effects provides insight into the nature of the electronic transitions. ekb.eg

π → π transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or red shift. biointerfaceresearch.com

n → π transitions:* In contrast, the ground state of a molecule undergoing an n → π* transition is typically more stabilized by polar, protic solvents (through hydrogen bonding) than the excited state. Increasing solvent polarity, therefore, increases the energy gap for the transition. This causes a shift in the absorption maximum to a shorter wavelength, known as a hypsochromic or blue shift. researchgate.net

For this compound, it is anticipated that the π → π* band will exhibit a bathochromic shift, while the n → π* band will show a hypsochromic shift as the solvent polarity increases from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol.

| Solvent | Polarity | Expected Shift in π → π* Transition | Expected Shift in n → π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Reference (Shorter λmax) | Reference (Longer λmax) |

| Dichloromethane | Polar aprotic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Ethanol | Polar protic | Significant Bathochromic (Red) Shift | Significant Hypsochromic (Blue) Shift |

X-ray Crystallography

A definitive elucidation of the three-dimensional structure of a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information about the atomic arrangement within a crystal lattice, offering unparalleled insight into molecular geometry and intermolecular interactions. However, a comprehensive search of crystallographic databases and scientific literature reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported.

Consequently, detailed experimental data regarding its crystal system, space group, and unit cell dimensions are not available. The absence of a determined crystal structure precludes a detailed analysis of its specific bond lengths, bond angles, torsional angles, and the nature of its intermolecular interactions and crystal packing.

While crystallographic data for derivatives and related 1,2,4-oxadiazole structures exist, direct extrapolation of these findings to this compound would be speculative and would not adhere to the rigorous standards of scientific accuracy. The sections below outline the type of information that would be derived from such a study, should the data become available in the future.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Should a single-crystal X-ray diffraction analysis of this compound be performed, it would yield the precise coordinates of each atom within the molecule's crystal lattice. This would provide an unambiguous determination of its three-dimensional structure, confirming the spatial arrangement of the phenyl ring, the 1,2,4-oxadiazole core, and the carboxaldehyde group. The resulting crystallographic information file (CIF) would serve as the foundational data for a detailed structural analysis.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Hypothetical Data Tables:

Without experimental data, the following tables are presented as illustrative examples of how such information would be organized.

Table 1: Hypothetical Bond Lengths for this compound (Note: These are representative values and not experimental data.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | N2 | 1.42 |

| N2 | C3 | 1.30 |

| C3 | N4 | 1.38 |

| N4 | C5 | 1.31 |

| C5 | O1 | 1.36 |

| C3 | C6 | 1.48 |

| C6 | O2 | 1.21 |

| C5 | C7 | 1.47 |

Table 2: Hypothetical Bond Angles for this compound (Note: These are representative values and not experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C5 | O1 | N2 | 105.0 |

| O1 | N2 | C3 | 108.0 |

| N2 | C3 | N4 | 115.0 |

| C3 | N4 | C5 | 107.0 |

| N4 | C5 | O1 | 105.0 |

| N2 | C3 | C6 | 122.5 |

| N4 | C3 | C6 | 122.5 |

| O2 | C6 | C3 | 125.0 |

| O1 | C5 | C7 | 120.0 |

Table 3: Hypothetical Torsional Angles for this compound (Note: These are representative values and not experimental data.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

|---|---|---|---|---|

| N4 | C5 | C7 | C8 | 30.0 |

| O1 | C5 | C7 | C12 | -150.0 |

| N2 | C3 | C6 | O2 | 180.0 |

Intermolecular Interactions and Crystal Packing